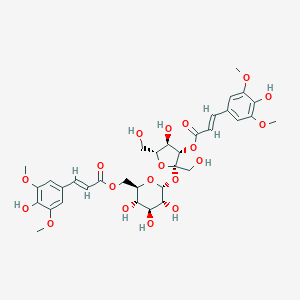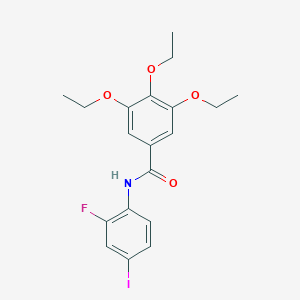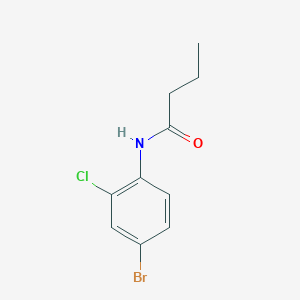![molecular formula C22H15FN2O3 B236752 N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, commonly known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA is a small molecule inhibitor that targets a specific protein, which has been found to be involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
FBA works by inhibiting the activity of a specific protein called Hsp90, which is involved in various cellular processes such as protein folding, stabilization, and degradation. Hsp90 is overexpressed in cancer cells, making it a potential target for cancer therapy. By inhibiting Hsp90, FBA disrupts the stability and function of various client proteins, leading to cell cycle arrest and apoptosis in cancer cells. FBA has also been found to inhibit the activation of inflammatory pathways, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
FBA has been found to have various biochemical and physiological effects. In cancer cells, FBA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. FBA has also been found to inhibit the activation of inflammatory pathways, leading to a decrease in inflammation. Additionally, FBA has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FBA in lab experiments is its specificity towards Hsp90, which allows for targeted inhibition of cancer cells and inflammatory pathways. Additionally, FBA has been found to have low toxicity in normal cells, making it a potential treatment with minimal side effects. However, one limitation of using FBA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of FBA. One direction is the development of FBA derivatives with improved solubility and bioavailability. Another direction is the investigation of FBA in combination therapy with other cancer drugs to enhance its efficacy. Additionally, further research is needed to understand the potential therapeutic applications of FBA in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of FBA involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenyl-1-benzofuran-2-carboxamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of the synthesis is typically around 50%, and the purity of the final product can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
FBA has been extensively studied in scientific research as a potential therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. FBA has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, FBA has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C22H15FN2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c23-18-7-3-2-6-17(18)21(26)24-15-9-11-16(12-10-15)25-22(27)20-13-14-5-1-4-8-19(14)28-20/h1-13H,(H,24,26)(H,25,27) |
Clé InChI |
YGYQRFMVRZMOCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)



![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

